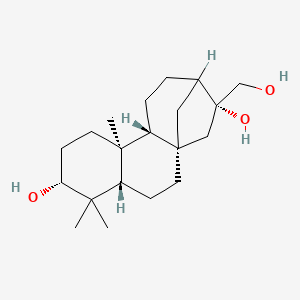

Kaurane-3,16,17-triol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound Kaurane-3,16,17-triol is a complex organic molecule characterized by its tetracyclic structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Kaurane-3,16,17-triol typically involves multiple steps, including cyclization, hydroxylation, and methylation reactions The process begins with the formation of the tetracyclic core through a series of cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.

化学反应分析

Table 1: Key Synthetic Pathways for Kaurane-3,16,17-Triol Derivatives

Epimerization at C(16)

The configuration at C(16) significantly influences the compound’s bioactivity and stability:

- (16R)-Epimer : Forms via acid-catalyzed epoxide ring-opening, resulting in deshielded CH₂(17) and C(16) in NMR spectra (δC ~2 ppm downfield) .

- (16S)-Epimer : Exhibits shielded C(17) (δC ~4 ppm upfield) compared to the (16R)-isomer .

- Differentiation : ¹H- and ¹³C-NMR chemical shifts (e.g., H-C(17) at δ 9.67 for (16R)-3-oxo-ent-kauran-17-al) provide diagnostic markers .

Oxidation and Rearrangements

- Oxidation of 17-Hydroxy Group : this compound undergoes oxidation to yield 17-keto derivatives, which are precursors for antimicrobial agents .

- Retro-Aldol Reactions : Under basic conditions, the 3-keto group facilitates cleavage of the C(16)-C(17) bond, producing nor-kaurane fragments .

Biological Hydroxylation

Fungal biotransformations introduce additional hydroxyl groups:

- Fusarium fujikuroi : Hydroxylates C-15α and C-16α positions, yielding pentahydroxy derivatives (e.g., ent-12α,15β,16α,17,19-pentahydroxy-kaur-9(11),16-diene) .

- Mucor plumbeus : Catalyzes dihydroxylation at C-16β and C-17, forming ent-7β,16β,17-trihydroxy-kaurane derivatives with antifungal activity .

Spectroscopic Characterization

Key NMR data for this compound:

科学研究应用

Biological Activities

Kaurane-3,16,17-triol has been investigated for its potential therapeutic applications due to its bioactive properties:

- Anticancer Properties : Studies indicate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has shown IC50 values of 29.84 µM against HCT116 colon cancer cells and 45.5 µM against HepG2 liver cancer cells . The compound induces apoptosis in these cells and inhibits colony formation, suggesting its potential as an anticancer agent.

- Mechanisms of Action : Research suggests that this compound may interact with cellular pathways involved in cancer progression and inflammation. It has been observed to induce cell cycle arrest and promote apoptosis in human colon cancer cells . Further investigations are necessary to elucidate its mechanisms of action and potential synergistic effects with other therapeutic agents.

Pharmacological Applications

The pharmacological applications of this compound extend beyond cancer treatment:

- Anti-inflammatory Effects : Similar compounds within the kaurane family have demonstrated anti-inflammatory properties. The specific interactions of this compound with enzymes and receptors relevant to drug metabolism could provide insights into its anti-inflammatory potential .

- Drug Development : The structural diversity and biological activity of this compound make it a candidate for further drug development. Its physicochemical properties suggest favorable characteristics for drug-like behavior .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including biotransformation techniques using fungi such as Gibberella fujikuroi, which have shown efficacy in hydroxylating kaurane derivatives . The ability to create derivatives with potentially enhanced biological activities is an area of ongoing research.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds in the kaurane diterpenoid family. A comparative analysis highlights its unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ent-kaurene | Basic kaurene skeleton without hydroxyl groups | Precursor for many kaurane derivatives |

| Kaurane-3β | Hydroxyl group at C-3 | Different configuration at C-3 |

| Ent-kaurane-16β,17-diol | Hydroxyl groups at C-16 and C-17 | Exhibits significant cytotoxicity |

| 16α-hydroxy-ent-kauran-19-oic acid | Contains a carboxylic acid group | Potential anti-inflammatory effects |

This table illustrates the significance of this compound in both natural product chemistry and pharmacological research.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Activity : A study conducted on HCT116 colon cancer cells demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at concentrations of 30 and 40 µM over 48 hours .

- Biotransformation Studies : Research involving the biotransformation of kaurane derivatives using Gibberella fujikuroi has provided insights into the chemical diversity achievable within this compound class and highlighted potential pathways for synthesizing bioactive derivatives .

作用机制

The mechanism of action of Kaurane-3,16,17-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and tetracyclic structure allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Kaurane-3,16,17-triol: can be compared with other similar tetracyclic compounds, such as:

Tetracyclo[11.2.1.01,10.04,9]hexadecane derivatives: These compounds share the same core structure but differ in the functional groups attached, leading to variations in chemical and biological properties.

Polycyclic alcohols: Compounds with multiple hydroxyl groups and polycyclic structures, which may exhibit similar reactivity and applications.

The uniqueness of This compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties not found in other related compounds.

属性

CAS 编号 |

19891-29-3 |

|---|---|

分子式 |

C20H34O3 |

分子量 |

322.489 |

InChI |

InChI=1S/C20H34O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-16,21-23H,4-12H2,1-3H3/t13?,14-,15+,16-,18-,19+,20+/m1/s1 |

InChI 键 |

JRMZVZSBORMZSD-XSFWEMSNSA-N |

SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1O)C)C(C4)(CO)O)C |

同义词 |

kaurane-3,16,17-triol |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。